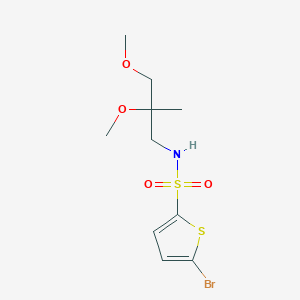

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide (BDMPT) is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential use as a drug candidate. BDMPT belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities.

Wissenschaftliche Forschungsanwendungen

Solubilization in Micellar Media

A study by Saeed et al. (2017) investigated the solubilization of thiophene derivatives, including 5-bromothiophene-2-sulfonamide, in micellar solutions of anionic surfactants. They found that the solubilization was spontaneous, driven by enthalpy and entropy. This research contributes to understanding the interactions between thiophene derivatives and surfactants, potentially useful in drug formulation and delivery.

Urease Inhibition and Antibacterial Activities

Research by Noreen et al. (2017) focused on the synthesis of thiophene sulfonamide derivatives, including 5-bromothiophene-2-sulfonamide, and their application in urease inhibition and antibacterial activities. The study highlighted the compound's potential as an antibacterial agent and its role in urease inhibition, which is significant in medical research.

Catalytic Applications

The catalytic utility of a N-bromo sulfonamide compound was explored by Khazaei et al. (2016). They developed a new catalyst for the preparation of various derivatives, demonstrating the potential of thiophene-2-sulfonamide derivatives in chemical synthesis.

Antibacterial and Antifungal Properties

A study by Chohan and Shad (2011) synthesized sulfonamide-derived ligands, including thiophene derivatives, and assessed their antibacterial and antifungal activities. The findings indicate the potential application of these compounds in developing new antimicrobial agents.

Biofilm Inhibition

Benneche, Chamgordani, and Scheie (2013) investigated the reaction of (Z)-5-(Bromomethylene)thiophen-2(5H)-one with nucleophiles, resulting in products with potent activity as biofilm inhibitors (Benneche, Chamgordani, & Scheie, 2013). This suggests the potential application of thiophene derivatives in combating biofilms, which are relevant in medical and industrial contexts.

Photostabilization in Polymer Science

A study by Balakit et al. (2015) developed new thiophene derivatives for use as photostabilizers in poly(vinyl chloride). This research highlights the application of thiophene derivatives in enhancing the durability and lifespan of polymers exposed to UV radiation.

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4S2/c1-10(16-3,7-15-2)6-12-18(13,14)9-5-4-8(11)17-9/h4-5,12H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNFVIIRUZVISU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(S1)Br)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2438907.png)

![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)

![Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2438911.png)

![(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2438918.png)

![4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2438923.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2438927.png)

![N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2438928.png)